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4-(1-Aminopropan-2-YL)azepan-4-OL

Neuroscience GABA transporter pharmacology Anticonvulsant target validation

Addressing the need for a structurally validated, non-ring-constrained azepane amino-alcohol for GAT1 SAR exploration. This 95% pure (HPLC/GC/NMR) 4-(1-aminopropan-2-yl)azepan-4-ol scaffold provides a well-characterized starting point to avoid re-optimization of pharmacophore geometry. Batch-release QC ensures reproducible Ki (1,100 nM) and functional uptake inhibition (IC₅₀ 3,390 nM), enabling direct incorporation into focused library synthesis and early ADME-Tox panels.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13206452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropan-2-YL)azepan-4-OL
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(CN)C1(CCCNCC1)O
InChIInChI=1S/C9H20N2O/c1-8(7-10)9(12)3-2-5-11-6-4-9/h8,11-12H,2-7,10H2,1H3
InChIKeyLAVDXONQXXYDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-(1-Aminopropan-2-YL)azepan-4-OL


4-(1-Aminopropan-2-YL)azepan-4-OL (CAS 1564839-47-9) is a seven-membered azepane heterocycle substituted at the 4-position with a 1-aminopropan-2-yl moiety, bearing both a cyclic amine (azepane NH) and a pendant primary amine plus a tertiary hydroxyl group . With molecular formula C₉H₂₀N₂O, molecular weight 172.27 g/mol, and a minimum commercial purity specification of 95% verified by HPLC, GC, and NMR batch-release testing , this compound serves as a well-characterized amino alcohol scaffold for structure-activity-relationship (SAR) exploration, particularly in programs targeting GABA transporter 1 (GAT1), where it demonstrates moderate binding affinity .

Scaffold4-(1-Aminopropan-2-yl)azepan-4-ol amino alcohol scaffold for GABA transporter SAR
Target EngagementReported moderate GAT1 binding affinity supports hit-to-lead optimization in GABAergic research
Batch ControlPurity verified by HPLC, GC, and NMR batch-release testing

Limitations of Generic Azepane-4-ol Building Blocks


Superficially similar azepane-4-ol scaffolds—such as 4-methylazepan-4-ol or 4-((dimethylamino)methyl)azepan-4-ol—share the 4-hydroxyazepane core but lack the primary amine side chain that directly confers measurable GAT1 target engagement. Conversely, 3‑aminoazepan‑4‑ol positional isomers (e.g., (3R,4R)-3‑aminoazepan-4-ol) present the amino group on the ring rather than on a freely rotatable exocyclic chain, altering the pharmacophoric geometry. Even the regioisomer 1‑(4‑aminoazepan‑4‑yl)propan‑2‑ol, in which the amino group resides on the azepane ring rather than the pendant carbon chain, yields a distinct electrostatic and hydrogen-bonding profile that precludes one‑to‑one replacement without re‑optimizing the entire SAR series . The quantitative differentiation summarized below demonstrates that seemingly minor structural differences translate into measurable changes in transporter binding, rendering generic substitution scientifically unsound without head‑to‑head bridging data.

  • Pendant amine requirementScaffolds lacking the 1-aminopropan-2-yl side chain (e.g., 4-methylazepan-4-ol) may not reproduce measurable GAT1 binding or functional uptake.
  • Positional isomer mismatchRing-amino isomers such as (3R,4R)-3-aminoazepan-4-ol alter pharmacophoric geometry, potentially shifting transporter interaction profiles.
  • Regioisomer electrostatic shift1-(4-Aminoazepan-4-yl)propan-2-ol relocates the amine onto the ring, generating a distinct hydrogen-bonding pattern that limits direct SAR substitution.

Quantitative Evidence Guide: 4-(1-Aminopropan-2-YL)azepan-4-OL


GAT1 Binding Affinity

4‑(1‑Aminopropan‑2‑YL)azepan‑4‑OL binds to human and mouse GABA transporter 1 (GAT1) with Ki values of 1,100 nM and 1,070 nM, respectively, determined by a competitive MS binding assay using NO‑711 as the unlabeled marker . This places the compound in a well‑defined affinity bracket that is clearly distinguishable from the endogenous substrate GABA (rat synaptosome Km ≈ 10 µM; class‑level inference) yet approximately three orders of magnitude weaker than the high‑affinity GAT1 inhibitor tiagabine (analogous competitive binding Ki ≈ 10‑30 nM reported in the GAT1 ligand class) . Unlike tiagabine, which contains a lipophilic trisubstituted ethylene linker and commits to strong GAT1 blockade, the target compound’s moderate affinity makes it suitable as a starting scaffold for fragment‑ or property‑based optimization without pre‑existing off‑target constraints associated with nanomolar GAT1 ligands.

GAT1 Binding Affinity
Reported
1,100 nM (human) / 1,070 nM (mouse)
Moderate affinity bracket for fragment-based hit-to-lead campaigns
Competitive LC‑ESI‑MS‑MS assay; HEK293 cells expressing human or mouse GAT1
Neuroscience GABA transporter pharmacology Anticonvulsant target validation

GAT1 Functional Uptake Inhibition

In a parallel functional assay measuring inhibition of [³H]GABA uptake in HEK293 cells expressing mouse GAT1, 4‑(1‑aminopropan‑2‑YL)azepan‑4‑OL shows an IC₅₀ of 3,390 nM . The ratio of functional IC₅₀ (3,390 nM) to binding Ki (1,070 nM in mouse) is approximately 3.2‑fold, which is consistent with an orthosteric competitive mechanism rather than an atypical allosteric mode that would yield divergent binding/function ratios. By contrast, the structurally simpler azepane analog 4‑methylazepan‑4‑ol lacks both binding and functional data in the same GABA-uptake format , while the regioisomer 1-(4-aminoazepan-4-yl)propan-2-ol lacks any publicly accessible GAT1 functional data in authoritative databases such as ChEMBL or BindingDB , highlighting a quantitative data gap that prevents rational procurement for GABA‑transporter‑focused SAR campaigns.

Functional Uptake Inhibition
Reported
IC₅₀ 3,390 nM (mouse GAT1)
Orthosteric competitive mechanism inferred from IC₅₀/Ki ratio
[³H]GABA uptake assay; HEK293 cells expressing mouse GAT1
Neurotransmitter uptake Epilepsy models Functional selectivity

GAT1 Species Selectivity

The compound’s human‑to‑mouse GAT1 binding affinity ratio is 1,100 nM / 1,070 nM ≈ 1.03, indicating minimal species‑dependent affinity divergence . This near‑identity contrasts with certain GAT1 ligands that exhibit significant species‑dependent differences in both binding and functional readouts, as documented for several tiagabine‑related analogs displaying 3‑ to 10‑fold human‑vs‑rodent selectivity offsets (class‑level inference) . For laboratories planning to transition from mouse in‑vivo models to human‑target‑based cell assays, this conserved affinity profile simplifies the design of comparative studies and reduces the likelihood that a promising mouse‑only signal will be lost upon switching to human ortholog assays.

Human–Mouse Selectivity
Reported
Ratio 1.03 (human Ki / mouse Ki)
Minimal species-dependent affinity divergence supports cross-species study design
Compared to 3–10 fold offsets in tiagabine-class analogs (class-level inference)
Translational neuroscience Species selectivity Preclinical model validation

Exocyclic Amino Alcohol vs. Core-Ring Isomers

The 1‑aminopropan‑2‑yl substituent at the azepane 4‑position in the target compound creates a quaternary carbon center bearing a free‑rotating primary amine separated from the ring hydroxyl by two carbon bonds, generating a flexible, three‑dimensional pharmacophore distinct from both ring‑fused 3‑amino‑4‑hydroxyazepanes (e.g., the balanol core, where both amine and hydroxyl reside directly on the ring and are stereochemically fixed) and simpler 4‑methyl‑ or 4‑ethyl‑substituted azepan‑4‑ols that lack the pendant amine entirely . Computational conformational analysis of analogous 4‑substituted azepane systems predicts that the exocyclic chain populates multiple low‑energy rotamers, whereas 3‑amino‑4‑hydroxyazepanes are largely restricted to chair or twist‑chair ring conformations . While no published head‑to‑head X‑ray co‑crystal structure for the target compound is available, the conformational landscape inferred from homologous azepane derivatives supports the premise that the target compound samples a receptor‑interaction space inaccessible to core‑amino‑alcohol isomers.

Conformational Flexibility
Class-level inference
3 exocyclic rotatable bonds; >10× larger conformational ensemble (modeled)
Exocyclic chain creates flexible pharmacophore inaccessible to ring-amino-alcohol isomers
Force-field sampling of azepane ring and exocyclic chain; class-level inference
Medicinal chemistry Scaffold design Conformational restriction

CYP Enzyme Binding Profile

In vitro binding assays indicate that 4‑(1‑aminopropan‑2‑YL)azepan‑4‑OL interacts with CYP2A13 (Kd = 580 nM, type‑I binding) and CYP2A6 (Kd = 2,000 nM, type‑II binding) . The type‑I binding to CYP2A13, characterized by an increase in absorbance at 379–387 nm, indicates substrate‑like heme‑iron interaction, whereas the type‑II binding to CYP2A6 suggests a direct nitrogen‑heme coordination . By contrast, simpler azepane‑4‑ol scaffolds (e.g., azepan‑4‑ol hydrochloride; 4‑methylazepan‑4‑ol) have no publicly accessible CYP binding data in BindingDB, and the regioisomer 1‑(4‑aminoazepan‑4‑yl)propan‑2‑ol also lacks comparable CYP profiling . This quantitative CYP fingerprint enables procurement managers to select the compound for ADME‑Tox triage panels with upfront knowledge of which CYP isoforms are likely to be engaged, rather than relying on class‑level assumptions about azepane metabolic stability.

CYP Enzyme Binding
Reported
CYP2A13 Kd 580 nM (type‑I); CYP2A6 Kd 2,000 nM (type‑II)
Compound-specific CYP binding benchmarks for ADME-Tox triage
UV‑vis difference spectroscopy; substrate-like vs. nitrogen-coordination interactions
ADME/Tox Cytochrome P450 Drug-drug interaction

Application Scenarios: 4-(1-Aminopropan-2-YL)azepan-4-OL


GAT1 Hit-to-Lead Optimization

With validated human‑mouse GAT1 binding affinities (Ki 1,100 nM / 1,070 nM) and functional uptake inhibition (IC₅₀ 3,390 nM), this compound serves as a controlled starting point for medicinal chemistry campaigns aimed at modulating GABAergic neurotransmission in epilepsy or anxiety models . Researchers can design focused libraries around the 4‑(1‑aminopropan‑2‑yl) core to improve potency while retaining the advantageous species‑conserved binding profile.

CYP2A13/CYP2A6 Off-Target Profiling

The documented CYP2A13 (Kd 580 nM, type‑I) and CYP2A6 (Kd 2,000 nM, type‑II) binding data enable this compound to serve as a reference probe in early‑stage ADME‑Tox screening cascades . Procurement managers building compound‑specific metabolic liability panels can incorporate the azepane‑amino‑alcohol scaffold as a characterized benchmark, avoiding unbudgeted downstream DDI investigation costs.

Conformationally Defined FBDD Scaffold

The quaternary C4 carbon with an exocyclic 1‑aminopropan‑2‑yl chain creates a distinct three‑dimensional pharmacophore compared to ring‑constrained 3‑amino‑4‑hydroxyazepane cores . FBDD groups can exploit the compound's multiple low‑energy rotamers to probe protein pockets inaccessible to canonical azepane‑ring amino‑alcohols, supporting novel intellectual property generation in kinase, transporter, or GPCR programs.

Application
Selection Property
Validation Focus
GABA transporter research models
Reported GAT1 binding affinity and functional uptake inhibition
Human–mouse conserved binding profile for species-bridging studies
ADME-Tox panel reference compound
Documented CYP2A13/CYP2A6 binding data and binding mode differentiation
Substrate-like (type‑I) vs. nitrogen-coordination (type‑II) liability prediction
Fragment-based scaffold exploration
Exocyclic 1-aminopropan-2-yl chain with multiple low-energy rotamers
Novel pharmacophore space beyond ring-constrained amino-alcohols
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